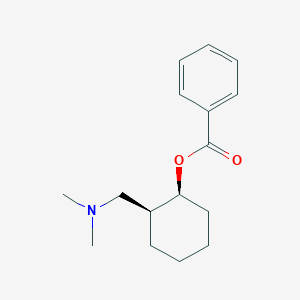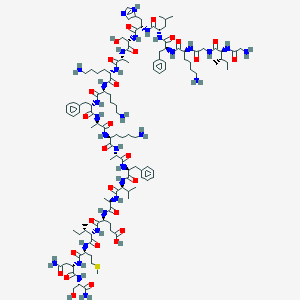
Triethoxycholesterol galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxycholesterol galactose is a synthetic compound that has been developed for scientific research purposes. It is a derivative of cholesterol and galactose, which are both important molecules in the human body. Triethoxycholesterol galactose has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of triethoxycholesterol galactose is not fully understood. However, it is believed to work by binding to specific receptors on the surface of cells. This binding allows the compound to enter the cell and deliver its cargo, such as drugs or imaging agents.
Biochemical and Physiological Effects:
Triethoxycholesterol galactose has been shown to have minimal toxicity and is well tolerated by cells in vitro. It has also been shown to be stable in biological fluids, which makes it an ideal candidate for drug delivery and imaging applications. Additionally, the compound has been shown to have low immunogenicity, which means it is unlikely to cause an immune response in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of triethoxycholesterol galactose is its ability to target specific cells. This makes it an ideal candidate for drug delivery and imaging applications. Additionally, the compound is stable in biological fluids and has low immunogenicity. However, one limitation of the compound is its synthesis method, which can be complex and time-consuming.
Zukünftige Richtungen
There are several future directions for research on triethoxycholesterol galactose. One area of research is the development of new drug delivery systems using the compound. Another area of research is the development of new imaging agents for detecting diseases such as cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the field of medicine.
Conclusion:
Triethoxycholesterol galactose is a synthetic compound that has been developed for scientific research purposes. It has been used in various research studies to investigate its potential applications in the field of medicine. The compound has shown promise as a drug delivery system and imaging agent, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of triethoxycholesterol galactose involves several steps. The starting material is cholesterol, which is first converted to its chloroformate derivative. This derivative is then reacted with galactose to form the desired compound. The final product is purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Triethoxycholesterol galactose has been used in various scientific research studies to investigate its potential applications in the field of medicine. One of the main applications is in the field of drug delivery. The compound has been shown to be an effective carrier for delivering drugs to specific target cells. It has also been used in the development of diagnostic imaging agents for detecting diseases such as cancer.
Eigenschaften
CAS-Nummer |
114414-35-6 |
|---|---|
Produktname |
Triethoxycholesterol galactose |
Molekularformel |
C7H6N2O2 |
Molekulargewicht |
681 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-[2-[2-[2-[[(3S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H68O9/c1-25(2)7-6-8-26(3)30-11-12-31-29-10-9-27-23-28(13-15-38(27,4)32(29)14-16-39(30,31)5)46-21-19-44-17-18-45-20-22-47-37-36(43)35(42)34(41)33(24-40)48-37/h9,25-26,28-37,40-43H,6-8,10-24H2,1-5H3/t26-,28+,29?,30?,31?,32?,33-,34+,35+,36-,37-,38+,39-/m1/s1 |
InChI-Schlüssel |
FLHKHJDONZYRAE-OUCIBMIESA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCOCCOCCO[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)O)O)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)O)O)O)C)C |
Synonyme |
3,6,9-trioxaoctan-1-beta-galactosylcholesteryl-3-beta-ol TEC-Gal triethoxycholesterol galactose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)








